molecular formula C14H25N3O4S B8263613 Biotin-peg-OH CAS No. 219484-77-2

Biotin-peg-OH

Cat. No.: B8263613
CAS No.: 219484-77-2
M. Wt: 331.43 g/mol
InChI Key: MWHYGWKFNDLVJC-UHFFFAOYSA-N
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Description

Biotin-peg-OH is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biotin-peg-OH typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thieno[3,4-d]imidazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the pentanamide side chain: This step involves the reaction of the thieno[3,4-d]imidazole intermediate with a pentanoyl chloride derivative under basic conditions.

    Introduction of the hydroxyethoxyethyl group: This step involves the reaction of the intermediate with 2-(2-hydroxyethoxy)ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Biotin-peg-OH can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxo group in the thieno[3,4-d]imidazole ring can be reduced to form hydroxyl derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxyethyl group can yield aldehydes or carboxylic acids, while reduction of the oxo group can yield hydroxyl derivatives.

Scientific Research Applications

Biotin-peg-OH has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study enzyme interactions or cellular processes.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Biotin-peg-OH involves its interaction with specific molecular targets. The hydroxyethoxyethyl group may facilitate binding to enzymes or receptors, while the thieno[3,4-d]imidazole ring may interact with nucleic acids or proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: This compound has a similar hydroxyethoxyethyl group but differs in the core structure.

    Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: Shares the hydroxyethoxyethyl group but has a different functional group and overall structure.

Uniqueness

Biotin-peg-OH is unique due to its combination of the thieno[3,4-d]imidazole ring and the hydroxyethoxyethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O4S/c18-6-8-21-7-5-15-12(19)4-2-1-3-11-13-10(9-22-11)16-14(20)17-13/h10-11,13,18H,1-9H2,(H,15,19)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHYGWKFNDLVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCO)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

219484-77-2
Details Compound: Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy-
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219484-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID201102584
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219484-77-2
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl]-ω-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201102584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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